N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including antiviral and anticancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce functional groups that can be used in further chemical synthesis.
Reduction: This reaction can be used to remove protective groups or to modify the nucleoside for specific applications.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the nucleoside for specific research needs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxycytidine
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and make it a valuable tool in nucleic acid research and therapeutic development .
Properties
Molecular Formula |
C37H35N3O8 |
---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33+,35-/m1/s1 |
InChI Key |
KCLOEKUQZJAMFG-RWJNZVCKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
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